2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate
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Description
2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is a chemical compound with the molecular formula C17H16ClNO6S . It is also known by its synonyms, which include Benzenesulfonic acid, 4-(acetylamino)-, 2-chloro-6-ethoxy-4-formylphenyl ester .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H16ClNO6S. It has an average mass of 397.830 Da and a monoisotopic mass of 397.038696 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 643.5±55.0 °C and a predicted density of 1.419±0.06 g/cm3 .Safety and Hazards
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLLANTTWIYCBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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